molecular formula C21H27NO5 B1201678 Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester CAS No. 84333-59-5

Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester

Cat. No.: B1201678
CAS No.: 84333-59-5
M. Wt: 373.4 g/mol
InChI Key: ZFPDLGDYDUPYEZ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

N-Desmethyltrimebutine, also known as 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate or Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, is a metabolite of trimebutine . This article provides an overview of its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

The primary targets of N-Desmethyltrimebutine are sodium channels . These channels play a crucial role in the generation and conduction of action potentials, which are fundamental to the functioning of the nervous system.

Mode of Action

N-Desmethyltrimebutine interacts with its targets by binding to sodium channels, thereby displacing batrachotoxin . This interaction results in the blocking of sodium currents in sensory neurons . It has a similar affinity to these channels as bupivacaine .

Biochemical Pathways

The compound affects the pathway involving sodium, potassium, and calcium currents in rat dorsal root ganglia neurons .

Pharmacokinetics

The oral pharmacokinetics of N-Desmethyltrimebutine have been studied in humans . After a single dose of trimebutine, it was found that N-Desmethyltrimebutine had high concentrations relative to the parent drug . The formation of n-desmethyltrimebutine was observed to be reduced in some populations, suggesting a reduced biotransformation of trimebutine .

Result of Action

The molecular and cellular effects of N-Desmethyltrimebutine’s action include the blocking of veratridine-induced glutamate release . In vivo, when tested in the rabbit corneal reflex, it displayed a local anesthetic activity 17-fold more potent than that of lidocaine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethyltrimebutine. For instance, the formation and elimination of N-Desmethyltrimebutine can vary among different populations, possibly due to genetic or environmental factors .

Properties

IUPAC Name

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h7-13,22H,6,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPDLGDYDUPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004638
Record name 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84333-59-5
Record name N-Desmethyltrimebutine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084333595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOR-TRIMEBUTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI1BF6F0VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.84 g of 8 (10.3 mmol) in 28 mL of anhydrous THF were added dropwise, at −78° C., 4.11 mL of n-BuLi (2.5 mol/L in hexanes). After 15 minutes, a solution of 2.31 g (10.01 mmol) of 3,4,5-trimethoxybenzoyl chloride in 15.8 mL of anhydrous THF was added. The reaction mixture was then allowed to warm to −30° C. (ca 1 h) and 19 mL of acetic acid were cautiously added. Solvents were removed under vacuum and 55 mL of diethyl ether and 55 mL of water were added to the previously obtained oil. After stirring until complete dissolution, the resulting mixture was then decanted and the aqueous layer alcalinized completely with solid Na2CO3 and re-extracted with diethyl ether. The organic layers were washed twice with a saturated aqueous solution of sodium carbonate and with brine and then dried over sodium sulphate. Diethyl ether was evaporated under vacuum and the ester 9 was purified by chromatography on silica gel column (ethyl acetate/n-hexane, 7:3) to give 1.4 g of pure N-desmethyltrimebutine 9 (49% yield) as a yellow pale oil. MS(ESI), m/e 374.1 (M+).
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
4.11 mL
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three
Name
Quantity
15.8 mL
Type
solvent
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What is the mechanism of action of N-Desmethyltrimebutine on gastric emptying?

A1: N-Desmethyltrimebutine is a metabolite of trimebutine, a drug known to influence gastrointestinal motility. Research suggests that N-Desmethyltrimebutine, along with other kappa-opioid agonists, may enhance gastric emptying by acting on kappa-opioid receptors located in the mucosa or submucosal layers of the antrum and duodenum [, ]. This effect was observed in dogs administered with N-Desmethyltrimebutine orally at doses ranging from 0.1 to 1 mg/kg [, ]. Further research is needed to fully elucidate the precise downstream mechanisms involved.

Q2: How does the effect of N-Desmethyltrimebutine on gastric emptying compare to other opioid agonists?

A2: Studies in dogs showed that unlike N-Desmethyltrimebutine, mu-opioid agonists like morphine and D-Ala2, N-Me-p-nitro-Phe4, Gly5-ol-DAGO (DAGO) did not enhance gastric emptying at lower doses. In fact, at higher doses, morphine significantly slowed down gastric emptying [, ]. This suggests a potential selectivity of N-Desmethyltrimebutine and other kappa-opioid agonists towards enhancing gastric emptying compared to mu-opioid agonists.

Q3: How is N-Desmethyltrimebutine metabolized in the body?

A3: Research identified a previously unreported metabolite of N-Desmethyltrimebutine: N-Desmethyltrimebutine glucuronide. This conjugate forms through glucuronidation at the N-terminal of the molecule []. This discovery highlights the importance of understanding the metabolic pathways of drug candidates like N-Desmethyltrimebutine.

Q4: What are the analytical challenges associated with quantifying N-Desmethyltrimebutine, and how have they been addressed?

A4: The discovery of the N-Desmethyltrimebutine glucuronide metabolite presented a challenge in accurately quantifying N-Desmethyltrimebutine levels in biological samples using traditional LC-MS/MS methods []. The presence of this unstable metabolite led to an overestimation of N-Desmethyltrimebutine concentrations. Researchers addressed this by incorporating an acidification step during sample preparation to hydrolyze the glucuronide conjugate, ensuring accurate measurement of total N-Desmethyltrimebutine levels [].

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